2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide
Overview
Description
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a piperazine moiety attached via an ethyl linker
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 1-(2-aminoethyl)-4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound in chemical biology for studying protein-ligand interactions and other biochemical processes.
Mechanism of Action
The exact mechanism of action of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The piperazine moiety is known to enhance the binding affinity of the compound to its targets, thereby increasing its potency.
Comparison with Similar Compounds
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide can be compared with other benzamide derivatives such as:
2,4-dichloro-N-(2-piperidin-1-ylethyl)benzamide: Similar structure but with a piperidine ring instead of a piperazine ring.
2,4-dichloro-N-(2-morpholin-4-ylethyl)benzamide: Contains a morpholine ring instead of a piperazine ring.
2,4-dichloro-N-(2-(4-methylpiperidin-1-yl)ethyl)benzamide: Similar structure but with a methylpiperidine ring.
These compounds share structural similarities but differ in their biological activities and binding affinities, highlighting the importance of the piperazine moiety in enhancing the properties of this compound.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c1-18-6-8-19(9-7-18)5-4-17-14(20)12-3-2-11(15)10-13(12)16/h2-3,10H,4-9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNOPYLQNMAOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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